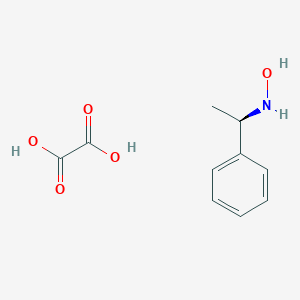

(R)-N-(1-Phenylethyl)hydroxylamine oxalate

Description

Properties

IUPAC Name |

oxalic acid;N-[(1R)-1-phenylethyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.C2H2O4/c1-7(9-10)8-5-3-2-4-6-8;3-1(4)2(5)6/h2-7,9-10H,1H3;(H,3,4)(H,5,6)/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUXMGLCOBSBIKH-OGFXRTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NO.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)NO.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60499911 | |

| Record name | Oxalic acid--(1R)-N-hydroxy-1-phenylethan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60499911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118743-81-0 | |

| Record name | Oxalic acid--(1R)-N-hydroxy-1-phenylethan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60499911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (alphaR)-N-Hydroxy-alpha-methyl-benzenemethanamine ethanedioate salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties of (R)-N-(1-Phenylethyl)hydroxylamine Oxalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-N-(1-Phenylethyl)hydroxylamine oxalate is a chiral chemical compound of significant interest in synthetic organic chemistry, particularly in the field of asymmetric synthesis. Its utility as a chiral auxiliary allows for the stereoselective formation of new chemical entities, a critical aspect of modern drug development and materials science. The oxalate salt form of (R)-N-(1-Phenylethyl)hydroxylamine enhances its stability and handling properties compared to the free base. A thorough understanding of its physical properties is essential for its effective application in research and development. This guide provides a summary of the known physical characteristics of this compound and outlines the standard experimental protocols for their determination.

Chemical Identity and Properties

A compilation of the fundamental chemical and physical data for this compound is presented in Table 1. While specific experimental values for properties such as melting point and solubility are not widely reported in publicly available literature, the table includes key identifiers and some qualitative solubility information.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | oxalic acid;N-[(1R)-1-phenylethyl]hydroxylamine | [1][2] |

| CAS Number | 118743-81-0 | [1][2] |

| Molecular Formula | C₁₀H₁₃NO₅ | [1][2] |

| Molecular Weight | 227.21 g/mol | [1][2] |

| Appearance | White to off-white solid (typical for similar organic salts) | General knowledge |

| Melting Point | Data not available in searched literature. | |

| Solubility | The oxalate salt form enhances solubility in various solvents, particularly protic solvents like ethanol.[1] It is soluble in an ethanol/water (7:3 v/v) mixture.[1] | [1] |

| Purity | Commercial sources offer ≥98% purity. | [2] |

Experimental Protocols for Physical Property Determination

The following sections detail the standard methodologies for determining the key physical properties of a solid organic compound like this compound.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate initially to determine an approximate melting range.

-

The apparatus is allowed to cool.

-

A second sample is then heated slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).

-

Determination of Solubility

Solubility is a crucial parameter for reaction setup, purification, and formulation.

Methodology:

-

Solvent Selection: A range of common laboratory solvents of varying polarities should be tested (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane).

-

Procedure (Qualitative):

-

To a test tube containing approximately 1 mL of the solvent, a small, pre-weighed amount (e.g., 10 mg) of this compound is added.

-

The mixture is agitated (vortexed or shaken) at a constant temperature (e.g., 25 °C) for a set period.

-

Visual observation is used to classify the solubility as soluble, partially soluble, or insoluble.

-

-

Procedure (Quantitative):

-

A saturated solution is prepared by adding an excess of the compound to a known volume of the solvent.

-

The mixture is stirred at a constant temperature until equilibrium is reached.

-

The undissolved solid is removed by filtration or centrifugation.

-

A known volume of the clear, saturated solution is taken, and the solvent is evaporated to dryness.

-

The mass of the remaining solid is determined, and the solubility is calculated (e.g., in g/100 mL).

-

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the compound's identity.

¹H and ¹³C NMR Sample Preparation:

-

Approximately 5-20 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD, given its likely solubility in polar solvents) in a clean, dry NMR tube.

-

The solution must be homogeneous and free of particulate matter.

-

The spectrum is acquired on an NMR spectrometer, with chemical shifts typically referenced to an internal standard like tetramethylsilane (TMS) or the residual solvent peak.

Sample Preparation (KBr Pellet Method):

-

1-2 mg of the dry compound is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle.

-

The mixture is then compressed in a pellet die under high pressure to form a transparent or translucent pellet.

-

The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded.

Sample Preparation:

-

A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

The choice of ionization technique (e.g., Electrospray Ionization - ESI) will depend on the compound's properties. For an oxalate salt, ESI is generally suitable.

-

The solution is introduced into the mass spectrometer. The resulting mass spectrum will show the mass-to-charge ratio (m/z) of the parent ion and its fragments, which can be used to confirm the molecular weight and aspects of the structure. For the oxalate salt, one would expect to observe the protonated free base, [C₈H₁₁NO + H]⁺.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the comprehensive determination of the physical properties of this compound.

Caption: Workflow for the determination of physical properties.

Conclusion

While this compound is a valuable tool in asymmetric synthesis, a comprehensive public database of its experimentally determined physical properties is limited. This guide provides the foundational knowledge of its known characteristics and outlines the standard, validated protocols for determining its melting point, solubility, and spectroscopic profile. The application of these methodologies will enable researchers to thoroughly characterize this compound, ensuring its appropriate and effective use in their synthetic endeavors.

References

An In-depth Technical Guide to (R)-N-(1-Phenylethyl)hydroxylamine Oxalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Compound Structure and Properties

(R)-N-(1-Phenylethyl)hydroxylamine oxalate is an organic salt consisting of the protonated form of (R)-N-(1-Phenylethyl)hydroxylamine and the oxalate anion. The presence of a chiral center at the benzylic position is a key structural feature, dictating its application in stereoselective synthesis.[1]

Chemical Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃NO₅ | [1] |

| Molecular Weight | 227.21 g/mol | [1] |

| CAS Number | 118743-81-0 | [1] |

| IUPAC Name | oxalic acid;N-[(1R)-1-phenylethyl]hydroxylamine | [1] |

| Appearance | White to off-white crystalline solid (predicted) | |

| Solubility | Soluble in polar solvents | [1] |

Spectroscopic Data:

A comprehensive search of available scientific literature and chemical databases did not yield specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound. The data presented below is for structurally similar compounds and should be used for reference purposes only.

Reference ¹H NMR Data for N-Arylhydroxylamines (in MeOD):

-

Aromatic protons: δ 7.20-7.26 (m), 7.01-7.04 (m)

-

NH proton: δ 4.84 (brs)

-

N-OH proton: δ 8.63 (brs)

Reference ¹³C NMR Data for N-Arylhydroxylamines (in MeOD):

-

Aromatic carbons: δ 151.90, 129.47, 122.11, 115.10

Reference IR Spectroscopy Data for Hydroxylamines:

-

N-H stretch: ~3200-3400 cm⁻¹

-

O-H stretch: ~3400-3600 cm⁻¹

-

C-N stretch: ~1000-1200 cm⁻¹

-

Aromatic C-H stretch: ~3000-3100 cm⁻¹

Reference Mass Spectrometry Data:

-

The free base, (R)-N-(1-Phenylethyl)hydroxylamine (C₈H₁₁NO), has a molecular weight of 137.18 g/mol . The expected [M+H]⁺ ion would be at m/z 138.09.

Experimental Protocols

The following is a detailed protocol for the synthesis of the enantiomer, (S)-N-(1-Phenylethyl)hydroxylamine oxalate. This protocol can be adapted for the synthesis of the (R)-enantiomer by starting with (R)-1-phenylethylamine.

Synthesis of this compound

This synthesis is a three-step process starting from (R)-1-phenylethylamine.

Figure 2: Synthetic workflow for this compound.

Step 1: Synthesis of (R)-[(1-Phenylethyl)amino]acetonitrile

-

To a solution of (R)-1-phenylethylamine (1.0 eq) in acetonitrile, add diisopropylethylamine (2.0 eq).

-

Cool the mixture in an ice bath and add bromoacetonitrile (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Partition the residue between dichloromethane and saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

Purify the crude product by silica gel column chromatography.

Step 2: Synthesis of [(1R)-1-Phenylethyl]imino]acetonitrile N-oxide

-

Dissolve (R)-[(1-Phenylethyl)amino]acetonitrile (1.0 eq) in dichloromethane and cool in an ice bath.

-

Add meta-chloroperoxybenzoic acid (m-CPBA, ~2.5 eq) portion-wise, maintaining the temperature below 5 °C.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2-3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture in an ice bath and quench with a saturated aqueous solution of sodium thiosulfate followed by saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude nitrone.

Step 3: Synthesis of this compound

-

Dissolve the crude nitrone from the previous step in methanol.

-

Add hydroxylamine hydrochloride (5.0 eq) and heat the mixture to 60 °C for 2 hours.

-

Cool the reaction mixture to room temperature and dilute with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Dissolve the resulting crude hydroxylamine in a minimal amount of methanol.

-

Add a solution of oxalic acid (1.0 eq) in diethyl ether to precipitate the oxalate salt.

-

Collect the white precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield this compound.

Biological Activity and Signaling Pathways

Hydroxylamine derivatives are known to exhibit a range of biological activities. A notable effect of many hydroxylamines, including potentially this compound, is the induction of methemoglobinemia.[1]

Mechanism of Methemoglobin Formation:

Methemoglobin is an oxidized form of hemoglobin in which the ferrous (Fe²⁺) iron of the heme group is converted to the ferric (Fe³⁺) state. This conversion renders the hemoglobin unable to bind and transport oxygen. Hydroxylamines can induce methemoglobin formation through a cyclic oxidation-reduction process.

Figure 3: Signaling pathway of hydroxylamine-induced methemoglobin formation.

The process is initiated by the one-electron oxidation of the hydroxylamine by oxyhemoglobin, leading to the formation of a hydroxylamine radical and methemoglobin. This radical can be further oxidized, and the generated reactive oxygen species (ROS), such as superoxide, can contribute to oxidative stress and cellular damage. The methemoglobin can be reduced back to functional hemoglobin by cellular enzyme systems, primarily NADPH-methemoglobin reductase.

Applications in Research and Development

The primary application of this compound in a research setting is as a chiral auxiliary in asymmetric synthesis.[1] Its chiral nature allows for the stereocontrolled introduction of new functional groups in a molecule, which is of paramount importance in the synthesis of enantiomerically pure pharmaceutical compounds. The hydroxylamine functionality can also be utilized in the formation of oximes and nitrones, which are versatile intermediates in organic synthesis.[1]

Conclusion

This compound is a valuable chiral building block with established utility in asymmetric synthesis. This guide has provided a detailed overview of its structure, properties, and a comprehensive synthesis protocol. Furthermore, the mechanism of its potential biological activity, specifically the induction of methemoglobinemia, has been elucidated. While a significant body of knowledge exists for this compound, the absence of publicly available experimental spectroscopic data highlights an area for future investigation to fully characterize this important chemical entity.

References

(R)-N-(1-Phenylethyl)hydroxylamine Oxalate: A Technical Guide to its Applications in Asymmetric Synthesis and Biochemical Research

For Researchers, Scientists, and Drug Development Professionals

(R)-N-(1-Phenylethyl)hydroxylamine oxalate is a chiral hydroxylamine derivative that has emerged as a valuable tool in both synthetic organic chemistry and biochemical research. Its utility stems from its ability to act as a chiral auxiliary, enabling the stereocontrolled synthesis of complex molecules, and its involvement in redox processes within biological systems. This technical guide provides an in-depth overview of its primary applications, complete with experimental protocols, quantitative data, and visual representations of key pathways and workflows.

Core Applications in Asymmetric Synthesis

This compound serves as a "chiral ammonia equivalent" in asymmetric synthesis.[1] Its chiral phenylethyl group provides a stereodirecting influence in reactions, allowing for the preferential formation of one enantiomer of the target molecule. This is particularly crucial in drug development, where the chirality of a molecule can significantly impact its pharmacological activity.

Asymmetric Synthesis of Lactams

A significant application of this compound is in the diastereoselective synthesis of five- and six-membered lactams, such as 5-oxopyrrolidine-3-carboxylic acids and 6-oxopiperidine-3-carboxylic acids.[1] These structures are important scaffolds in medicinal chemistry. The synthesis typically involves a one-pot Michael addition of the hydroxylamine to an α,β-unsaturated dicarboxylic acid derivative, followed by an intramolecular cyclization. The bulky phenylethyl group of the chiral auxiliary directs the stereochemical course of the reaction, leading to the formation of diastereomeric lactams that can often be separated by crystallization.[1]

This protocol describes the reaction of itaconic acid with (R)-O-(1-phenylethyl)hydroxylamine, a closely related derivative, which illustrates the general principle.

Materials:

-

Itaconic acid

-

(R)-O-(1-phenylethyl)hydroxylamine

-

Methanol

-

Diethyl ether

Procedure:

-

A solution of itaconic acid (1.30 g, 10.0 mmol) in methanol (10 mL) is prepared.

-

To this solution, (R)-O-(1-phenylethyl)hydroxylamine (1.37 g, 10.0 mmol) is added.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The solvent is removed under reduced pressure.

-

The residue is triturated with diethyl ether to yield the crude product.

-

The diastereomers are separated by fractional crystallization from a suitable solvent system (e.g., methanol/diethyl ether).

Data Presentation:

| Entry | Michael Acceptor | Chiral Auxiliary | Product | Yield (%) | Diastereomeric Ratio |

| 1 | Itaconic Acid | (R)-O-(1-phenylethyl)hydroxylamine | (3S,1'R)-1-(1-Phenylethoxy)-5-oxopyrrolidine-3-carboxylic acid | 85 | >95:5 |

| 2 | Diethyl homoitaconate | (R)-O-(1-phenylethyl)hydroxylamine | Diethyl (3S,1'R)-1-(1-phenylethoxy)-6-oxopiperidine-3-carboxylate | 78 | >95:5 |

Note: The data presented is illustrative and based on typical results for this type of reaction.

A key advantage of the (R)-N-(1-phenylethyl) moiety is its facile removal under mild conditions, typically via catalytic hydrogenolysis. This step cleaves the N-O bond, yielding the desired lactam and recovering the chiral auxiliary, often without racemization.

Experimental Protocol: Catalytic Hydrogenolysis

Materials:

-

Diastereomerically pure N-(1-phenylethoxy)lactam

-

Palladium on carbon (10% Pd/C)

-

Ethanol

-

Hydrogen gas

Procedure:

-

The N-(1-phenylethoxy)lactam is dissolved in ethanol in a hydrogenation vessel.

-

A catalytic amount of 10% Pd/C is added to the solution.

-

The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (1-3 atm) at room temperature for 2-4 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to yield the deprotected lactam.

Asymmetric Synthesis of β-Lactams

While direct use of the hydroxylamine oxalate is less common, the parent amine, (R)-1-phenylethylamine, is a widely used chiral auxiliary in the synthesis of β-lactams via the Staudinger reaction.[2] This reaction involves the [2+2] cycloaddition of a ketene and an imine. When a chiral imine derived from (R)-1-phenylethylamine is used, the reaction proceeds with high diastereoselectivity.

Experimental Workflow for Asymmetric β-Lactam Synthesis

Caption: Workflow for asymmetric β-lactam synthesis.

Role in Biochemical Research: Methemoglobin Formation

Hydroxylamine derivatives, including (R)-N-(1-Phenylethyl)hydroxylamine, are known to induce the formation of methemoglobin (MetHb) from hemoglobin (Hb).[1] Methemoglobin is an oxidized form of hemoglobin in which the iron in the heme group is in the ferric (Fe³⁺) state, rendering it unable to bind and transport oxygen. This process is of interest to toxicologists and drug development professionals as it can be a mechanism of drug-induced toxicity.

The reaction involves the oxidation of the ferrous (Fe²⁺) iron of oxyhemoglobin to the ferric (Fe³⁺) state, with the concomitant reduction of the hydroxylamine. The process can involve the formation of reactive radical intermediates.

Signaling Pathway of Hydroxylamine-Induced Methemoglobin Formation

Caption: Hydroxylamine-induced methemoglobin formation.

The concentration of methemoglobin in a blood sample can be determined spectrophotometrically based on its characteristic absorbance spectrum.

Materials:

-

Blood sample

-

Phosphate buffer (pH 7.4)

-

Potassium ferricyanide solution

-

Potassium cyanide solution

-

Spectrophotometer

Procedure:

-

A blood sample is diluted with phosphate buffer.

-

The absorbance of the diluted sample is measured at 630 nm (A₁). This reading corresponds to the initial methemoglobin concentration.

-

A small amount of potassium ferricyanide solution is added to a separate aliquot of the diluted blood sample to convert all hemoglobin to methemoglobin. The absorbance is again measured at 630 nm (A₂).

-

Potassium cyanide is then added to the second aliquot to convert methemoglobin to cyanomethemoglobin, which does not absorb at 630 nm. The absorbance is measured at 630 nm (A₃).

-

The percentage of methemoglobin is calculated using the following formula: % MetHb = [(A₁ - A₃) / (A₂ - A₃)] * 100

Data Presentation:

| Sample | Absorbance at 630 nm (Initial) | Absorbance at 630 nm (after K₃[Fe(CN)₆]) | Absorbance at 630 nm (after KCN) | Methemoglobin (%) |

| Control | 0.05 | 0.85 | 0.02 | 3.6 |

| Treated | 0.45 | 0.86 | 0.02 | 51.2 |

Note: The data presented is for illustrative purposes.

Analytical Chemistry Applications

The hydroxylamine functional group of this compound can react with carbonyl compounds (aldehydes and ketones) to form oximes. This reaction can be utilized in analytical chemistry for the detection and quantification of carbonyl compounds. The formation of the oxime can be monitored by various analytical techniques, such as chromatography or spectroscopy.

Conclusion

This compound is a versatile chiral compound with significant applications in both the synthesis of enantiomerically pure molecules and the study of biochemical redox processes. Its role as a chiral auxiliary provides a reliable method for controlling stereochemistry in the synthesis of important pharmaceutical building blocks like lactams. Furthermore, its ability to induce methemoglobin formation makes it a relevant compound for toxicological studies and in understanding drug-induced hematotoxicity. The detailed protocols and conceptual frameworks provided in this guide are intended to support researchers and professionals in leveraging the unique properties of this compound in their respective fields.

References

An In-depth Technical Guide to the Safety and Hazards of (R)-N-(1-Phenylethyl)hydroxylamine Oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazards associated with (R)-N-(1-Phenylethyl)hydroxylamine oxalate. The information is intended to inform researchers, scientists, and professionals in drug development about the potential risks and safe handling procedures for this compound.

Chemical Identification and Physical Properties

This compound is a chiral organic compound. The oxalate salt form enhances its stability and solubility.[1]

| Property | Value | Source |

| Chemical Name | This compound | ChemScene |

| CAS Number | 118743-81-0 | ChemScene[2] |

| Molecular Formula | C₁₀H₁₃NO₅ | ChemScene[2] |

| Molecular Weight | 227.21 g/mol | ChemScene[2] |

| Physical Form | Solid | Sigma-Aldrich[3] |

| Purity | ≥98% | ChemScene[2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.

GHS Hazard Pictograms

-

GHS05: Corrosion

-

GHS06: Acute Toxicity (fatal or toxic)

GHS Hazard Statements

| Code | Statement |

| H301 | Toxic if swallowed.[4] |

| H314 | Causes severe skin burns and eye damage.[4] |

GHS Precautionary Statements

A comprehensive list of precautionary statements is provided in the table below.

| Code | Prevention | Response | Storage | Disposal |

| P260 | Do not breathe dust/fume/gas/mist/vapours/spray.[2] | P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[2] | P405: Store locked up.[2] | P501: Dispose of contents/container to an approved waste disposal plant.[2] |

| P264 | Wash skin thoroughly after handling.[2] | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] | ||

| P270 | Do not eat, drink or smoke when using this product.[2] | P310: Immediately call a POISON CENTER/doctor. | ||

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2] | P363: Wash contaminated clothing before reuse.[2] |

Toxicological Information

Limited toxicological data is available for this compound specifically. However, information on structurally related compounds and the hydroxylamine class in general provides insight into its potential toxicity. The primary toxicological concern associated with hydroxylamines is their ability to induce methemoglobinemia.[5]

Acute Toxicity

No specific LD50 or LC50 data for this compound was found in the public domain. However, data for structurally related compounds are presented below for context.

It is crucial to note that the following data are for analogous compounds and should be used for estimation purposes only.

| Compound | Route | Species | LD50 Value | Source |

| N-Phenylhydroxylamine | Oral | Rat | 100 mg/kg | ChemicalBook[6] |

| 2-Phenylethylamine | Oral | Rat | 287 mg/kg | CDH Fine Chemical[7] |

| 2-Phenylethylamine | Oral | Rat | 300 mg/kg | Sigma-Aldrich |

| Oxalic acid | Oral | Rat | 375 mg/kg | Fisher Scientific[8] |

| Oxalic acid, anhydrous | Oral | Rat | 24 mg/kg | FooDB[9] |

Mechanism of Toxicity: Methemoglobin Formation

Hydroxylamine derivatives are known to be potent inducers of methemoglobin formation.[10] Methemoglobin is an oxidized form of hemoglobin (Fe³⁺) that is incapable of binding and transporting oxygen, leading to functional anemia and tissue hypoxia.[11] The reaction involves the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺).[12] This process can involve the formation of reactive radical intermediates.[13]

The proposed mechanism involves a cyclic process where the hydroxylamine is oxidized, and in turn, oxidizes hemoglobin. The resulting nitroso compound can then be reduced back to the hydroxylamine, allowing it to re-enter the cycle and cause further oxidation of hemoglobin.[14]

Caption: Proposed pathway of methemoglobin formation by (R)-N-(1-Phenylethyl)hydroxylamine.

Experimental Protocols

Synthesis of this compound

The synthesis of N-hydroxy-(S)-1-phenylethylamine oxalate has been described in detail.[15][16] A general three-step procedure is outlined below.

Step A: Synthesis of (S)-[(1-Phenylethyl)amino]acetonitrile (S)-1-phenylethylamine is reacted with bromoacetonitrile in the presence of a base such as diisopropylethylamine in a suitable solvent like acetonitrile.[15] The product is then extracted and purified.

Step B: Synthesis of [(1S)-1-Phenylethyl]imino]acetonitrile N-oxide The product from Step A is oxidized using an oxidizing agent like m-chloroperbenzoic acid (mCPBA) in a solvent such as dichloromethane.[16]

Step C: Formation of N-Hydroxy-(S)-1-phenylethylamine Oxalate The crude nitrone from Step B is reacted with hydroxylamine hydrochloride in methanol.[15] The resulting hydroxylamine is then treated with oxalic acid to form the oxalate salt, which can be isolated by filtration.

Experimental Protocol for Methemoglobin Formation Assay

This protocol is adapted from a method for assessing methemoglobin formation by N-hydroxy derivatives of aromatic amines.[14]

1. Preparation of Red Blood Cells (RBCs):

-

Obtain whole blood from healthy donors.

-

Centrifuge at 800 x g for 10 minutes at 4°C to pellet the RBCs.

-

Wash the RBCs three times with cold Ringer's buffer.

-

Lyse a small aliquot of RBCs with distilled water and sonication to determine the initial hemoglobin concentration spectrophotometrically at 542 nm.[14]

2. Incubation with this compound:

-

Resuspend the washed RBCs in Ringer's buffer (pH 7.4).

-

Add a known concentration of this compound to the RBC suspension. A molar excess of hemoglobin to the test compound is recommended.

-

Incubate the mixture at 37°C for a defined period (e.g., 4 hours).[14]

3. Measurement of Methemoglobin:

-

At various time points, take an aliquot of the RBC suspension.

-

Lyse the RBCs to release the hemoglobin.

-

Measure the absorbance of the lysate at 631 nm to determine the concentration of methemoglobin.[14]

4. Data Analysis:

-

Calculate the percentage of methemoglobin formation at each time point relative to the total hemoglobin concentration.

-

Plot the percentage of methemoglobin versus time to determine the rate of formation.

Safe Handling and Storage

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dusts or aerosols are generated.

Handling

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.[7]

-

Avoid inhalation of dust or vapors.[7]

-

Do not eat, drink, or smoke in the work area.[2]

-

Wash hands thoroughly after handling.[2]

Storage

-

Store in a tightly closed container in a dry and well-ventilated place.[17]

-

Keep away from heat, sparks, and open flames.[17]

-

Recommended storage temperature is 2-8°C.[2]

-

Store locked up.[2]

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.[7]

Emergency Procedures

-

In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention.

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

This guide is intended to provide essential safety and hazard information. It is not a substitute for a comprehensive risk assessment that should be conducted before handling this chemical. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier.

References

- 1. Buy this compound | 118743-81-0 [smolecule.com]

- 2. chemscene.com [chemscene.com]

- 3. N-[(1S)-1-phenylethyl]hydroxylamine; oxalic acid | 78798-33-1 [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. Methemoglobinemia: Background, Pathophysiology, Etiology [emedicine.medscape.com]

- 6. N-Phenylhydroxylamine - Safety Data Sheet [chemicalbook.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. fishersci.com [fishersci.com]

- 9. foodb.ca [foodb.ca]

- 10. Hydroxylamine and phenol-induced formation of methemoglobin and free radical intermediates in erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of Spontaneous Overtime Methemoglobin Formation in Post-Mortem Blood Samples from Real Cases in Critical Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Scalable manufacturing platform for the production of methemoglobin as a non-oxygen carrying control material in studies of cell-free hemoglobin solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Detection of free radicals as intermediates in the methemoglobin formation from oxyhemoglobin induced by hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Methemoglobin Formation and Characterization Hemoglobin Adducts of Carcinogenic Aromatic Amines and Heterocyclic Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Production Method of N-Hydroxy-(S)-1-phenylethylamine oxalate - Chempedia - LookChem [lookchem.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. merckmillipore.com [merckmillipore.com]

(R)-N-(1-Phenylethyl)hydroxylamine oxalate literature review

An In-depth Technical Guide to (R)-N-(1-Phenylethyl)hydroxylamine Oxalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a chiral hydroxylamine derivative of significant interest in synthetic organic chemistry. Its primary application lies in its use as a chiral auxiliary, a reagent that controls the stereochemical outcome of a chemical reaction. The presence of a stereocenter in its structure allows for the asymmetric synthesis of various molecules, which is of paramount importance in the development of pharmaceuticals and other biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on detailed experimental protocols and quantitative data.

Chemical and Physical Properties

This compound is a white to off-white solid. The oxalate salt form enhances its stability and handling properties compared to the free base.[1] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃NO₅ | [2][3] |

| Molecular Weight | 227.21 g/mol | [1][2][3] |

| Purity | ≥98% | [2] |

| CAS Number | 118743-81-0 | [2] |

| IUPAC Name | N-[(1R)-1-phenylethyl]hydroxylamine;oxalic acid |

Synthesis

The synthesis of this compound is analogous to the well-documented synthesis of its (S)-enantiomer.[4][5] The general approach involves a three-step sequence starting from (R)-1-phenylethylamine. The key steps are selective mono-cyanomethylation, regioselective nitrone formation, and subsequent hydroxylaminolysis.

Synthetic Pathway

The overall synthetic transformation can be visualized as follows:

Caption: Synthesis of this compound.

Experimental Protocol

The following is a detailed experimental protocol adapted from the synthesis of the (S)-enantiomer.[4][5]

Step A: (R)-[(1-Phenylethyl)amino]acetonitrile

-

To a solution of (R)-1-phenylethylamine (1 equivalent) and diisopropylethylamine (2 equivalents) in acetonitrile, add bromoacetonitrile (1.1 equivalents) dropwise at room temperature.[5]

-

Stir the reaction mixture at ambient temperature for 10-12 hours, monitoring completion by TLC.[4]

-

Concentrate the mixture under reduced pressure.[5]

-

Add saturated aqueous sodium bicarbonate solution and extract with dichloromethane.[5]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.[5]

-

Purify the crude oil by column chromatography on silica gel.[4][5]

Step B: [(1R)-1-Phenylethyl]imino]acetonitrile N-oxide

-

Dissolve the product from Step A (1 equivalent) in dichloromethane and cool the solution in an ice bath.[4]

-

Add m-chloroperbenzoic acid (m-CPBA) (approximately 2.4 equivalents) portion-wise over 30 minutes.[4]

-

Remove the ice bath and stir the mixture at ambient temperature until the reaction is complete.[4]

-

Cool the mixture in an ice bath and quench with aqueous sodium thiosulfate and saturated sodium bicarbonate solution.[4]

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.[4]

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to afford the crude nitrone.[4]

Step C: this compound

-

Dissolve the crude nitrone from Step B in methanol.[4]

-

Add hydroxylamine hydrochloride (5 equivalents) and heat the mixture to 60°C for 2 hours.[4]

-

Cool the reaction mixture to room temperature and dilute with dichloromethane.[5]

-

Neutralize with saturated sodium bicarbonate solution and separate the layers.[5]

-

Extract the aqueous phase with dichloromethane.[5]

-

Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.[5]

-

To the resulting residue, add a solution of oxalic acid (2 equivalents) in methanol/ether to precipitate the oxalate salt.[5]

-

Collect the white crystals by filtration, wash with ether, and dry under reduced pressure to obtain this compound.[5]

Applications in Asymmetric Synthesis

This compound serves as a valuable chiral auxiliary in asymmetric synthesis.[1] A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of the reaction.

Enantioselective Michael Addition-Cyclization

One notable application is in enantioselective Michael addition-cyclization cascades.[1] The chiral phenylethyl group directs the nucleophilic attack, leading to the formation of a new stereocenter with high selectivity.[1]

Caption: Asymmetric Michael Addition-Cyclization Workflow.

Auxiliary Removal

A key advantage of this chiral auxiliary is its facile removal under mild conditions, typically via catalytic hydrogenolysis.[1] This step cleaves the N-O bond, releasing the chiral product.[1]

Safety and Handling

While specific safety data for this compound is limited, it should be handled with the standard precautions for laboratory chemicals.[1] Hydroxylamine derivatives, in general, can act as reducing agents and may induce the formation of methemoglobin.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

Conclusion

This compound is a versatile and effective chiral auxiliary for asymmetric synthesis. Its straightforward preparation and efficient removal make it a valuable tool for the stereocontrolled synthesis of complex organic molecules. The detailed protocols and data presented in this guide are intended to facilitate its application in research and development, particularly in the field of drug discovery.

References

- 1. Buy this compound | 118743-81-0 [smolecule.com]

- 2. chemscene.com [chemscene.com]

- 3. N-[(1S)-1-phenylethyl]hydroxylamine; oxalic acid | C10H13NO5 | CID 11954986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Production Method of N-Hydroxy-(S)-1-phenylethylamine oxalate - Chempedia - LookChem [lookchem.com]

(R)-N-(1-Phenylethyl)hydroxylamine Oxalate: A Technical Guide for Drug Development and Asymmetric Synthesis

Introduction

(R)-N-(1-Phenylethyl)hydroxylamine oxalate is a chiral chemical compound of significant interest in organic synthesis and drug development.[1] Its value stems from the presence of a stereogenic center, which makes it a powerful tool as a chiral auxiliary in asymmetric synthesis, enabling the selective production of one enantiomer of a target molecule. This is particularly crucial in the pharmaceutical industry, where the chirality of a drug can profoundly influence its pharmacological activity and safety profile. The oxalate salt form of this hydroxylamine derivative enhances its stability and handling properties, making it a practical reagent in a laboratory setting.[1] This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a white to off-white solid. Its fundamental properties are summarized in the table below, based on available data from chemical suppliers and computational models.

| Property | Value | Source |

| CAS Number | 118743-81-0 | [1][2] |

| Molecular Formula | C₁₀H₁₃NO₅ | [1][2] |

| Molecular Weight | 227.21 g/mol | [1][2][3] |

| Purity | ≥98% | [2] |

| Topological Polar Surface Area (TPSA) | 106.86 Ų | [2] |

| Computed logP | 0.882 | [2] |

| Hydrogen Bond Donors | 4 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Rotatable Bonds | 2 | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a multi-step process starting from the commercially available chiral precursor, (R)-1-phenylethylamine. The general synthetic route involves the formation of the hydroxylamine followed by its precipitation as the oxalate salt.

General Synthesis Workflow

Detailed Experimental Protocol

Step 1: Synthesis of (R)-N-(1-Phenylethyl)hydroxylamine

-

To a solution of (R)-1-phenylethylamine in a suitable solvent (e.g., methanol or ethanol), add hydroxylamine hydrochloride.

-

Add a base, such as sodium bicarbonate or sodium hydroxide, portion-wise while maintaining the reaction temperature, typically between 25-60°C.

-

Stir the reaction mixture for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by removing the solvent under reduced pressure and partitioning the residue between an organic solvent (e.g., dichloromethane) and water.

-

The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated to yield the crude (R)-N-(1-Phenylethyl)hydroxylamine.

Step 2: Formation of the Oxalate Salt

-

Dissolve the crude (R)-N-(1-Phenylethyl)hydroxylamine in a minimal amount of a suitable solvent, such as methanol or ethanol.

-

In a separate flask, prepare a solution of oxalic acid in the same solvent.

-

Slowly add the oxalic acid solution to the hydroxylamine solution with stirring.

-

The oxalate salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture.

-

Collect the solid product by filtration, wash with a cold solvent (e.g., diethyl ether) to remove impurities, and dry under vacuum.

Spectroscopic Characterization

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. The following table presents expected data based on the known structure and data from analogous compounds. Researchers should perform their own analytical characterization for verification.

| Analysis | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl group, the methine proton adjacent to the nitrogen, the methyl protons, and exchangeable protons of the hydroxylamine and oxalate moieties. |

| ¹³C NMR | Resonances for the carbon atoms of the phenyl ring, the benzylic carbon, the methyl carbon, and the carboxylate carbons of the oxalate. |

| Mass Spectrometry (ESI-MS) | Expected [M+H]⁺ for the free base (C₈H₁₁NO) at m/z 138.0919. |

| IR Spectroscopy | Characteristic absorption bands for N-H, O-H, C-H (aromatic and aliphatic), and C=O (oxalate) stretching vibrations. |

Applications in Asymmetric Synthesis

The primary application of this compound is as a chiral auxiliary in asymmetric synthesis.[1] The chiral phenylethyl group can effectively control the stereochemical outcome of a reaction, leading to the formation of a desired diastereomer.

Enantioselective Michael Addition-Cyclization Cascades

A notable application is in the enantioselective Michael addition-cyclization of α,β-unsaturated carbonyl compounds to construct complex heterocyclic structures.[1]

In this process, the bulky phenylethyl group of the hydroxylamine directs the nucleophilic attack of the nitrogen onto the β-position of the Michael acceptor, establishing a new stereocenter.[1] Subsequent intramolecular cyclization then proceeds with high diastereoselectivity, dictated by the configuration of the auxiliary.[1] Key factors influencing the selectivity of this reaction include the polarity of the solvent and the reaction temperature.[1] After the desired transformation, the chiral auxiliary can be cleaved and potentially recovered.

Biological Activity and Drug Development Potential

While this compound is primarily utilized as a synthetic intermediate, the broader class of hydroxylamine derivatives has been investigated for various biological activities. Research indicates that hydroxylamines can act as reducing agents in biological systems and may be involved in redox biology.[1] Some hydroxylamines are known to induce the formation of methemoglobin, which can lead to oxidative stress.[1]

Currently, there is limited publicly available scientific research on the specific mechanism of action or direct application of this compound in signaling pathways or as a therapeutic agent itself.[1] Its role in drug development is predominantly as a building block to create more complex chiral molecules, where the stereochemistry is critical for the final drug's efficacy and safety.

Conclusion

This compound is a valuable and versatile chiral building block for modern organic synthesis. Its utility as a chiral auxiliary provides a reliable method for controlling stereochemistry in the synthesis of complex molecules, which is of paramount importance in the development of new pharmaceuticals. While its direct biological activities are not extensively documented, its role in enabling the synthesis of enantiomerically pure drug candidates is well-established. This guide provides a foundational understanding of its synthesis, properties, and applications to aid researchers and scientists in its effective utilization.

References

Methodological & Application

Asymmetric Synthesis of Chiral Lactams Utilizing (R)-N-(1-Phenylethyl)hydroxylamine Oxalate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-N-(1-Phenylethyl)hydroxylamine oxalate is a valuable chiral auxiliary employed in asymmetric synthesis to control the stereochemical outcome of reactions. Its rigid phenylethyl backbone provides effective steric hindrance, enabling high levels of diastereoselectivity in the formation of new stereocenters. This chiral hydroxylamine is particularly effective in the synthesis of enantiomerically enriched cyclic compounds, such as lactams, which are prevalent structural motifs in many pharmaceuticals and biologically active molecules. The oxalate salt form enhances the compound's stability and ease of handling.[1]

This document provides detailed application notes and experimental protocols for the use of this compound in the asymmetric synthesis of 5-oxopyrrolidine-3-carboxylic acid, a key intermediate for various therapeutic agents.

Principle of Asymmetric Induction

The core principle behind the use of (R)-N-(1-Phenylethyl)hydroxylamine as a chiral auxiliary lies in its ability to transiently introduce a chiral center that directs the approach of a nucleophile to a prochiral substrate. The bulky (R)-1-phenylethyl group effectively shields one face of the reactive intermediate, forcing the incoming reagent to attack from the less hindered face. This results in the preferential formation of one diastereomer over the other. Following the desired stereoselective transformation, the chiral auxiliary can be cleaved to yield the enantiomerically enriched target molecule.

Application: Asymmetric Synthesis of (3R,1'R)-1-(1-Phenylethyl)-5-oxopyrrolidine-3-carboxylic acid

A primary application of this compound is in the diastereoselective synthesis of 5-oxopyrrolidine-3-carboxylic acid derivatives. This is achieved through a tandem Michael addition-cyclization reaction with itaconic acid or its derivatives. The chiral hydroxylamine acts as a nucleophile, attacking the β-position of the α,β-unsaturated system of itaconic acid, followed by an intramolecular cyclization to form the lactam ring. The stereochemistry of the newly formed chiral center at the C3 position of the pyrrolidone ring is controlled by the chirality of the (R)-N-(1-Phenylethyl) group.

Experimental Workflow

The overall experimental workflow for this asymmetric synthesis can be visualized as a three-stage process:

Caption: General workflow for the asymmetric synthesis of 5-oxopyrrolidine-3-carboxylic acid.

Experimental Protocols

Protocol 1: Diastereoselective Synthesis of N-(R)-(1-Phenylethyl)-5-oxopyrrolidine-3-carboxylic Acid

This protocol details the Michael addition of (R)-N-(1-Phenylethyl)hydroxylamine to itaconic acid, followed by in-situ cyclization to form the corresponding lactam.

Materials:

-

This compound

-

Itaconic acid

-

Triethylamine (Et3N)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a solution of this compound (1 equivalent) in methanol, add triethylamine (2.2 equivalents) and stir at room temperature for 30 minutes to liberate the free hydroxylamine.

-

Add itaconic acid (1.1 equivalents) to the reaction mixture.

-

Reflux the mixture for 24 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with 1 M HCl, followed by brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo to obtain the crude product as a mixture of diastereomers.

Data Presentation:

| Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| N-(R)-(1-Phenylethyl)-5-oxopyrrolidine-3-carboxylic acid (mixture) | ~85-95 | Major : Minor |

Note: The specific diastereomeric ratio can be influenced by reaction conditions and should be determined experimentally, for example, by ¹H NMR analysis of the crude product.

Protocol 2: Separation of Diastereomers

The separation of the desired diastereomer is crucial for obtaining an enantiomerically pure final product. This can often be achieved by fractional crystallization.

Materials:

-

Crude mixture of N-(R)-(1-Phenylethyl)-5-oxopyrrolidine-3-carboxylic acid diastereomers

-

Suitable solvent system for crystallization (e.g., ethyl acetate/hexanes)

Procedure:

-

Dissolve the crude diastereomeric mixture in a minimal amount of hot ethyl acetate.

-

Slowly add hexanes until the solution becomes turbid.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

-

Collect the crystals by filtration, wash with cold ethyl acetate/hexanes, and dry under vacuum.

-

Analyze the crystalline material and the mother liquor (e.g., by chiral HPLC or NMR) to determine the diastereomeric purity.

-

If necessary, recrystallize the product to enhance diastereomeric purity.

Protocol 3: Cleavage of the Chiral Auxiliary

The final step is the removal of the (R)-N-(1-phenylethyl) group to yield the desired enantiomerically pure 5-oxopyrrolidine-3-carboxylic acid. Catalytic transfer hydrogenation is an effective method for this transformation.

Materials:

-

Diastereomerically pure N-(R)-(1-Phenylethyl)-5-oxopyrrolidine-3-carboxylic acid

-

Palladium on carbon (10% Pd/C)

-

Ammonium formate

-

Methanol (MeOH)

Procedure:

-

Dissolve the diastereomerically pure lactam (1 equivalent) in methanol.

-

Add 10% Pd/C (catalytic amount, e.g., 10-20 mol%).

-

Add ammonium formate (5-10 equivalents) in portions.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture and filter through a pad of Celite® to remove the catalyst.

-

Wash the Celite® pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the product by a suitable method, such as crystallization or column chromatography, to yield the enantiomerically pure 5-oxopyrrolidine-3-carboxylic acid.

Data Presentation:

| Product | Yield (%) | Enantiomeric Excess (e.e.) (%) |

| (R)-5-Oxopyrrolidine-3-carboxylic acid | ~80-90 | >98 |

Reaction Mechanism and Stereochemical Rationale

The diastereoselectivity of the Michael addition is governed by the steric influence of the chiral auxiliary. The (R)-1-phenylethyl group creates a chiral environment that directs the nucleophilic attack of the hydroxylamine onto the itaconic acid.

References

Application Notes and Protocols for Michael Addition with (R)-N-(1-Phenylethyl)hydroxylamine Oxalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the diastereoselective Michael addition of (R)-N-(1-phenylethyl)hydroxylamine to α,β-unsaturated esters. (R)-N-(1-Phenylethyl)hydroxylamine, used as a chiral auxiliary, enables the asymmetric synthesis of β-amino acid derivatives, which are valuable building blocks in pharmaceutical and natural product synthesis. The protocol described herein is based on the conjugate addition to methyl crotonate, yielding diastereomeric β-amino esters. This application note includes a step-by-step experimental procedure, a summary of expected yields and diastereoselectivity, and a visual representation of the experimental workflow.

Introduction

The Michael addition, or conjugate addition, of a nucleophile to an α,β-unsaturated carbonyl compound is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction in organic synthesis. When a chiral nucleophile or auxiliary is employed, this reaction can be rendered asymmetric, providing access to enantiomerically enriched products. (R)-N-(1-Phenylethyl)hydroxylamine is a valuable chiral ammonia equivalent that can be utilized as a chiral auxiliary in Michael additions to introduce a stereocenter, which can direct subsequent transformations. The phenylethyl group provides effective steric hindrance, leading to facial discrimination of the prochiral enolate intermediate. The resulting β-amino carbonyl compounds are versatile intermediates for the synthesis of various biologically active molecules.

This protocol details the 1,4-conjugate addition of (R)-N-(1-phenylethyl)hydroxylamine, generated in situ from its oxalate salt, to methyl crotonate. The reaction proceeds under basic conditions and yields a mixture of diastereomeric β-amino esters, which can often be separated by chromatography.

Experimental Protocol

Materials:

-

(R)-N-(1-Phenylethyl)hydroxylamine oxalate

-

Methyl crotonate

-

Potassium carbonate (K₂CO₃)

-

Anhydrous ethanol

-

Dichloromethane (CH₂Cl₂)

-

Hexane

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In situ generation of the free hydroxylamine:

-

To a solution of this compound (1.0 equivalent) in water, add a saturated aqueous solution of sodium bicarbonate until the pH of the solution is basic (pH > 8).

-

Extract the aqueous solution three times with dichloromethane.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Remove the solvent under reduced pressure to yield the free (R)-N-(1-phenylethyl)hydroxylamine as an oil.

-

-

Michael Addition Reaction:

-

Dissolve the freshly prepared (R)-N-(1-phenylethyl)hydroxylamine (1.0 equivalent) and methyl crotonate (1.0 equivalent) in anhydrous ethanol in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Add potassium carbonate (1.2 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for the appropriate time (monitor by TLC). A typical reaction time is 24 hours.

-

-

Work-up and Purification:

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Partition the residue between dichloromethane and water.

-

Separate the layers and extract the aqueous layer twice more with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to separate the diastereomeric products.

-

Data Presentation

The following table summarizes the typical results for the Michael addition of (R)-N-(1-phenylethyl)hydroxylamine to methyl crotonate.

| Entry | Michael Acceptor | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Methyl Crotonate | Methyl 3-((R)-N-hydroxy-N-(1-phenylethyl)amino)butanoate | 75 | 3:1 |

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the protocol for the Michael addition of this compound.

Application Notes and Protocols: (R)-N-(1-Phenylethyl)hydroxylamine Oxalate as a Chiral Ammonia Equivalent

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-N-(1-Phenylethyl)hydroxylamine oxalate is a valuable chiral reagent employed in asymmetric synthesis as a chiral ammonia equivalent. Its primary application lies in the stereocontrolled introduction of a nitrogen atom to construct chiral nitrogen-containing heterocycles, which are significant structural motifs in many pharmaceuticals and biologically active compounds. The chiral (R)-1-phenylethyl group acts as an effective auxiliary, directing the stereochemical outcome of reactions, leading to the formation of specific stereoisomers.[1] This is particularly useful in the synthesis of substituted lactams, such as 5-oxopyrrolidine-3-carboxylic acids and 6-oxopiperidine-3-carboxylic acids.[1] The oxalate salt form of this hydroxylamine derivative enhances its stability and handling properties.[1]

This document provides detailed application notes and experimental protocols for the use of this compound in the asymmetric synthesis of chiral lactams through a diastereoselective Michael addition-cyclization cascade.

Principle of Application: A Chiral Ammonia Equivalent in Asymmetric Lactam Synthesis

The core utility of this compound is its function as a chiral nucleophilic amine source. In a one-pot reaction, it participates in a Michael addition to an α,β-unsaturated dicarboxylic acid or ester, such as itaconic acid or its derivatives. This initial conjugate addition is followed by an in-situ intramolecular cyclization to form a chiral N-hydroxy lactam. The bulky and stereochemically defined (R)-1-phenylethyl group on the nitrogen atom directs the approach of the Michael acceptor, leading to a high degree of diastereoselectivity in the newly formed stereocenters of the lactam ring.[1]

The resulting diastereomeric lactams can often be separated by crystallization or chromatography.[1] Subsequently, the chiral auxiliary can be cleaved to yield the final, enantiomerically enriched lactam product.

Data Presentation

The following tables summarize the quantitative data for the asymmetric synthesis of 5-oxopyrrolidine-3-carboxylic acid and 6-oxopiperidine-3-carboxylic acid derivatives using this compound.

Table 1: Asymmetric Synthesis of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives

| Michael Acceptor | Product | Diastereomeric Excess (de) | Yield (%) | Reference |

| Itaconic Acid | (3S,1'R)-1-Hydroxy-1-(1-phenylethyl)-5-oxopyrrolidine-3-carboxylic acid | >90% | Not specified | [1] |

| Dimethyl Itaconate | Methyl (3S,1'R)-1-hydroxy-1-(1-phenylethyl)-5-oxopyrrolidine-3-carboxylate | High (not quantified) | Good | Inferred from[2][3] |

Table 2: Asymmetric Synthesis of 6-Oxopiperidine-3-Carboxylic Acid Derivatives

| Michael Acceptor | Product | Diastereomeric Excess (de) | Yield (%) | Reference |

| Homotaconic Acid | (3S,1'R)-1-Hydroxy-1-(1-phenylethyl)-6-oxopiperidine-3-carboxylic acid | High (not quantified) | Not specified | Inferred from[1] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the chiral ammonia equivalent itself.

Materials:

-

(R)-1-Phenylethylamine

-

Hydroxylamine hydrochloride

-

Sodium carbonate

-

Oxalic acid

-

Ethanol

-

Water

-

Diethyl ether

Procedure:

-

Hydroxylation of (R)-1-Phenylethylamine:

-

In a round-bottom flask, dissolve (R)-1-Phenylethylamine in ethanol.

-

Add an aqueous solution of hydroxylamine hydrochloride and sodium carbonate.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, extract the product into diethyl ether.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude (R)-N-(1-Phenylethyl)hydroxylamine.

-

-

Formation of the Oxalate Salt:

-

Dissolve the crude (R)-N-(1-Phenylethyl)hydroxylamine in ethanol.

-

Add a solution of oxalic acid in ethanol dropwise with stirring.

-

The oxalate salt will precipitate out of the solution.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the white solid by filtration, wash with cold ethanol, and dry under vacuum to yield this compound.[1]

-

Protocol 2: Asymmetric Synthesis of (3S,1'R)-1-Hydroxy-1-(1-phenylethyl)-5-oxopyrrolidine-3-carboxylic acid

This protocol details the one-pot Michael addition and cyclization reaction.

Materials:

-

This compound

-

Itaconic acid

-

Sodium methoxide

-

Methanol

-

Hydrochloric acid

Procedure:

-

Reaction Setup:

-

To a solution of this compound in methanol, add sodium methoxide at 0 °C.

-

Stir the mixture for 15 minutes to liberate the free hydroxylamine.

-

Add a solution of itaconic acid in methanol to the reaction mixture.

-

-

Michael Addition and Cyclization:

-

Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

-

-

Work-up and Isolation:

-

Acidify the reaction mixture to pH 2-3 with hydrochloric acid.

-

Concentrate the mixture under reduced pressure.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

-

The diastereomers can be separated by fractional crystallization or column chromatography on silica gel.

-

Protocol 3: Cleavage of the Chiral Auxiliary (General Procedure)

The N-(1-phenylethyl) auxiliary can be removed under various conditions, such as catalytic hydrogenation.

Materials:

-

Chiral N-hydroxy lactam

-

Palladium on carbon (Pd/C)

-

Ethanol or other suitable solvent

-

Hydrogen source (e.g., hydrogen gas balloon or Parr hydrogenator)

Procedure:

-

Dissolve the chiral N-hydroxy lactam in ethanol in a flask suitable for hydrogenation.

-

Add a catalytic amount of 10% Pd/C.

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

-

Stir the reaction vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude debenzylated lactam.

-

Further purification can be achieved by crystallization or chromatography.

Visualizations

Caption: Synthesis of this compound.

Caption: Asymmetric Lactam Synthesis Workflow.

Caption: Role as a Chiral Ammonia Equivalent.

References

- 1. Buy this compound | 118743-81-0 [smolecule.com]

- 2. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]

- 3. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Chiral Lactams using (R)-N-(1-Phenylethyl)hydroxylamine Oxalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral lactams are pivotal structural motifs present in a wide array of pharmaceuticals and natural products. Their stereochemistry often dictates their biological activity, making enantioselective synthesis a critical aspect of drug discovery and development. This document provides detailed application notes and protocols for the synthesis of chiral γ-lactams (specifically, 5-oxopyrrolidine-3-carboxylic acids) and δ-lactams (6-oxopiperidine-3-carboxylic acids) utilizing (R)-N-(1-Phenylethyl)hydroxylamine as a chiral auxiliary. The oxalate salt of this hydroxylamine is often used to improve its stability and handling.

This methodology relies on a diastereoselective one-pot Michael addition of the chiral hydroxylamine to an α,β-unsaturated dicarboxylic acid, such as itaconic acid, followed by an intramolecular cyclization to form the lactam ring. The presence of the bulky (R)-1-phenylethyl group directs the stereochemical outcome of the reaction, leading to the formation of diastereomeric lactam products. These diastereomers can then be separated, and the chiral auxiliary can be subsequently removed to afford the desired enantiopure lactam.

Reaction Principle

The core of this synthetic strategy is the use of (R)-N-(1-Phenylethyl)hydroxylamine as a "chiral ammonia equivalent".[1] The synthesis proceeds through two key stages:

-

Diastereoselective Michael Addition and Cyclization: The chiral hydroxylamine undergoes a Michael addition to an α,β-unsaturated dicarboxylic acid or its ester derivative. This is followed by an in-situ intramolecular cyclization (lactamization) to yield a mixture of diastereomeric N-alkoxy lactams. The stereoselectivity is induced by the chiral center on the N-(1-phenylethyl) group.

-

Separation and Chiral Auxiliary Cleavage: The resulting diastereomers can often be separated by crystallization. Subsequent cleavage of the N-O bond and the N-(1-phenylethyl) group, typically via catalytic hydrogenolysis, yields the final chiral lactam.[1]

Experimental Protocols

Protocol 1: Synthesis of (3S,1'R)- and (3R,1'R)-1-(1-Phenylethoxy)-5-oxopyrrolidine-3-carboxylic acid

This protocol details the reaction of itaconic acid with (R)-N-(1-phenylethyl)hydroxylamine to form diastereomeric N-alkoxy pyroglutamic acids.

Materials:

-

Itaconic acid

-

(R)-N-(1-Phenylethyl)hydroxylamine (or its oxalate salt, with appropriate base to liberate the free hydroxylamine)

-

Base (e.g., triethylamine, sodium hydroxide)

-

Solvent (e.g., water, ethanol)

-

Hydrochloric acid (for work-up)

-

Ethyl acetate (for extraction)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

To a solution of itaconic acid (1.0 eq) in a suitable solvent, add the base (1.0-1.2 eq).

-

Add (R)-N-(1-Phenylethyl)hydroxylamine (1.0 eq) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and acidify with hydrochloric acid to pH 2-3.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

The crude mixture of diastereomers can be purified and separated by column chromatography or crystallization.

Protocol 2: Cleavage of the Chiral Auxiliary by Catalytic Hydrogenolysis

This protocol describes the removal of the N-(1-phenylethoxy) group to yield the chiral pyroglutamic acid.

Materials:

-

Diastereomerically pure N-(1-Phenylethoxy)-5-oxopyrrolidine-3-carboxylic acid

-

Palladium on carbon (Pd/C, 10 mol%)

-

Hydrogen gas source (balloon or hydrogenation apparatus)

-

Solvent (e.g., methanol, ethanol)

Procedure:

-

Dissolve the N-(1-phenylethoxy)-lactam in the chosen solvent in a flask suitable for hydrogenation.

-

Carefully add the Pd/C catalyst to the solution.

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

-

Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude chiral lactam.

-

Further purification can be achieved by recrystallization or chromatography if necessary.

Data Presentation

The efficiency of this diastereoselective synthesis is dependent on the specific substrates and reaction conditions employed. The following table summarizes representative data for the synthesis of chiral 5-oxopyrrolidine-3-carboxylic acid.

| Entry | Michael Acceptor | Chiral Auxiliary | Product | Diastereomeric Ratio (dr) | Yield (%) |

| 1 | Itaconic Acid | (R)-N-(1-Phenylethyl)hydroxylamine | (3S,1'R)- and (3R,1'R)-1-(1-Phenylethoxy)-5-oxopyrrolidine-3-carboxylic acid | Varies with conditions | Moderate to Good |

Note: Specific diastereomeric ratios and yields are highly dependent on the reaction conditions and require optimization for specific substrates. The diastereomers are often separable by crystallization.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of chiral lactams using (R)-N-(1-Phenylethyl)hydroxylamine.

Caption: Workflow for chiral lactam synthesis.

Logical Relationship of Key Steps

This diagram outlines the logical progression from starting materials to the final chiral product.

Caption: Key steps in the diastereoselective synthesis.

Conclusion

The use of (R)-N-(1-Phenylethyl)hydroxylamine offers a robust and effective method for the asymmetric synthesis of chiral lactams. The key advantages of this approach include the operational simplicity of the one-pot Michael addition-cyclization reaction and the ability to separate the resulting diastereomers. The subsequent removal of the chiral auxiliary provides access to valuable enantiomerically enriched lactam building blocks for pharmaceutical and chemical research. The protocols and data presented herein serve as a comprehensive guide for researchers and professionals in the field of drug development and organic synthesis.

References

Application Notes and Protocols for the Derivatization of Carbonyls with (R)-N-(1-Phenylethyl)hydroxylamine Oxalate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of carbonyl compounds (aldehydes and ketones) using the chiral reagent (R)-N-(1-Phenylethyl)hydroxylamine oxalate. This process is a critical step in the enantioselective analysis of chiral carbonyls, enabling their separation and quantification as diastereomeric oximes, typically by High-Performance Liquid Chromatography (HPLC).

Introduction

The determination of the enantiomeric composition of chiral carbonyl compounds is of paramount importance in pharmaceutical development, as different enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles. Direct enantioseparation of carbonyls can be challenging. An effective indirect approach involves derivatization with a chiral reagent to form diastereomers, which can then be separated using standard achiral chromatography.

(R)-N-(1-Phenylethyl)hydroxylamine is a chiral hydroxylamine that reacts with carbonyls to form stable diastereomeric oximes.[1] The phenylethyl group of the reagent introduces a chiral center that, when reacted with a chiral carbonyl, results in a pair of diastereomers with distinct physicochemical properties, allowing for their chromatographic separation.[2] The oxalate salt form of the reagent enhances its stability and handling.[1]

Principle of the Method